REACTION_SMILES
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[CH2:1]([Sn:2]([CH2:3][CH2:4][CH2:5][CH3:12])([c:6]1[n:7][cH:8][cH:9][cH:10][cH:11]1)[CH2:13][CH2:14][CH2:15][CH3:16])[CH2:17][CH2:18][CH3:19].[Cl-:31].[N+:20](=[O:21])([O-:22])[c:23]1[c:24]([I:29])[cH:25][cH:26][cH:27][cH:28]1.[Na+:30].[O:32]1[CH2:33][CH2:34][CH2:35][CH2:36]1>>[c:6]1(-[c:24]2[c:23]([N+:20](=[O:21])[O-:22])[cH:28][cH:27][cH:26][cH:25]2)[n:7][cH:8][cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[Sn](CCCC)(CCCC)c1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccccc1-c1ccccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |